![molecular formula C8H6Cl2N4O B11937324 5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole](/img/structure/B11937324.png)
5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole is an organic compound with the molecular formula C8H6Cl2N4O and a molecular weight of 245.07 g/mol . This compound is known for its unique structure, which includes a dichlorophenoxy group attached to a tetraazole ring. It has been studied for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole typically involves the reaction of 2,4-dichlorophenol with sodium azide in the presence of a suitable solvent . The reaction conditions often include heating and stirring to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
2,4-Dichlorophenol+Sodium Azide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dichlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole has been explored for various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or modulation of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole include:
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
2-Methyl-4-chlorophenoxyacetic acid: Another herbicide with similar structural features.
3,5-Dibromo-4-hydroxybenzonitrile: A herbicide with comparable chemical properties.
Uniqueness
What sets this compound apart is its tetraazole ring, which imparts unique chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities compared to its analogs .
Propiedades
Fórmula molecular |
C8H6Cl2N4O |
|---|---|
Peso molecular |
245.06 g/mol |
Nombre IUPAC |
5-[(2,4-dichlorophenoxy)methyl]-2H-tetrazole |
InChI |
InChI=1S/C8H6Cl2N4O/c9-5-1-2-7(6(10)3-5)15-4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14) |
Clave InChI |
IRKMHAJUKBQCBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCC2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


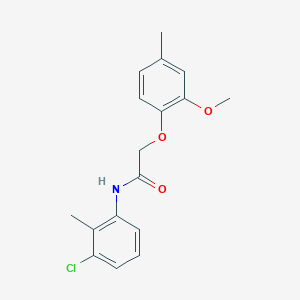
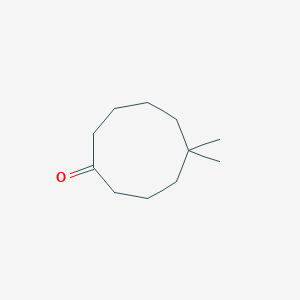
![(3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B11937255.png)

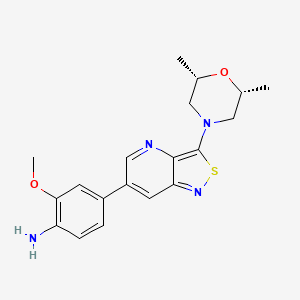
![(3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B11937278.png)
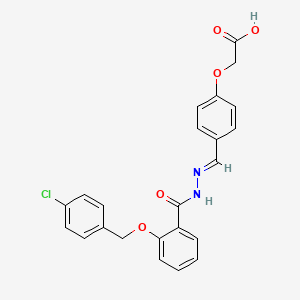
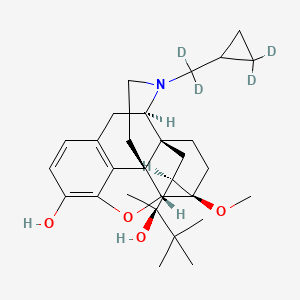
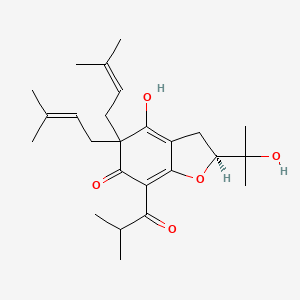
![(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B11937289.png)
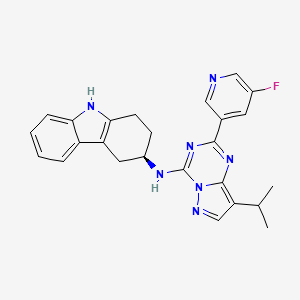
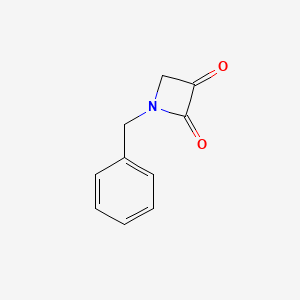
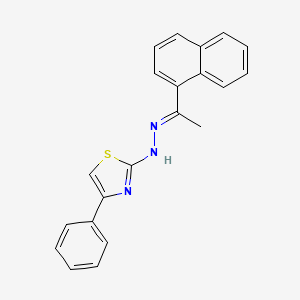
![(2R)-2-[[4-[(6aS)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid](/img/structure/B11937309.png)
